molecular formula C7H8N4O4 B1430170 3-Methyl-5-oxo-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid hydrate CAS No. 1396784-46-5

3-Methyl-5-oxo-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid hydrate

Cat. No. B1430170
CAS RN: 1396784-46-5
M. Wt: 212.16 g/mol
InChI Key: AFECGNHNCBNKAS-UHFFFAOYSA-N
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Description

The compound “3-Methyl-5-oxo-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid hydrate” is a heterocyclic compound . Heterocyclic compounds are cyclic compounds with at least two different elements as atom of ring members . Triazole compounds, which contain two carbon and three nitrogen atoms, are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .


Synthesis Analysis

The synthesis of such compounds often involves the use of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The Dimroth rearrangement, which represents the isomerization of heterocycles involving relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure, is also used in the synthesis of condensed pyrimidines .

Scientific Research Applications

Antibacterial Agents

The compound has been studied for its potential as an antibacterial agent. Derivatives of this compound have shown moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . This suggests its utility in developing new antimicrobial agents to combat infectious diseases.

Pharmaceutical Drug Development

In the pharmaceutical field, nitrogen-containing heterocycles like this compound are the backbone of many physiologically active compounds and drugs . They are found in natural products, synthetic drugs, and functional materials, indicating their importance in drug design and development.

High-Energy Materials

Research has indicated that related triazolo compounds can be used to create high-energy-density materials due to their high density and excellent detonation properties . This suggests potential applications in the development of novel energetic materials.

Medicinal Chemistry Building Blocks

The compound serves as a building block in medicinal chemistry. It provides a platform for further derivatization to discover novel receptor agonists and antagonists . This is crucial for the rational design and development of new drugs targeting multifunctional diseases.

Analytical Chemistry

In analytical chemistry, the compound’s derivatives can be characterized using various techniques such as melting point, nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . This highlights its role in the synthesis and characterization of new compounds.

Environmental Science

The compound’s derivatives are also relevant in environmental science. They can be used to develop new compounds with excellent antibacterial activity, which is essential in the face of increasing microbial resistance and the need for environmentally friendly solutions .

properties

IUPAC Name

3-methyl-5-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O3.H2O/c1-3-9-10-7-8-2-4(6(13)14)5(12)11(3)7;/h2H,1H3,(H,8,10)(H,13,14);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFECGNHNCBNKAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC2=NC=C(C(=O)N12)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-5-oxo-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid hydrate
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3-Methyl-5-oxo-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid hydrate
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3-Methyl-5-oxo-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid hydrate
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3-Methyl-5-oxo-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid hydrate
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3-Methyl-5-oxo-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid hydrate
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Reactant of Route 6
3-Methyl-5-oxo-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid hydrate

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